2-Aminononanoic acid can be derived from natural fatty acids through various synthetic pathways. It is often synthesized from nonanoic acid, which is found in several natural sources, including certain plant oils and animal fats.
This compound belongs to the class of amino acids and is specifically categorized as an omega-amino acid due to the position of the amino group relative to the carboxylic acid group. It is classified under aliphatic amino acids due to its straight-chain structure.
The synthesis of 2-aminononanoic acid typically involves several chemical reactions, including protection and deprotection steps, particularly when used in peptide synthesis.
The industrial synthesis may involve bulk reactions in reactors where nonanoic acid is reacted with protecting agents under controlled conditions, followed by purification techniques like chromatography to ensure high purity levels.
The molecular structure of 2-aminononanoic acid consists of a nonane backbone with an amino group attached to the second carbon atom. Its structural formula can be represented as follows:
2-Aminononanoic acid can participate in various chemical reactions:
The reactions are typically carried out under mild conditions to preserve the integrity of sensitive functional groups, with careful monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 2-aminononanoic acid primarily revolves around its role as a building block in peptide synthesis. The protected form allows for selective coupling without interference from the amino group, which is crucial for forming stable peptide bonds. Once incorporated into peptides, it retains biological activity and can participate in further biochemical interactions.
2-Aminononanoic acid has several applications in scientific research and industry:
2-Aminononanoic acid (C9 α-amino acid) belongs to the class of non-proteinogenic α,ω-amino acids, characterized by a linear aliphatic side chain. Its biosynthesis leverages both endogenous and engineered enzymatic pathways:
Table 1: Key Enzyme Systems for 2-Aminononanoic Acid Biosynthesis
Enzyme Class | Example Enzymes | Function | Host Organism |
---|---|---|---|
Thioesterases | CpFatB1*, Umbellularia californica BTE | Hydrolyze C8/C12-ACP intermediates | E. coli |
Aminotransferases | IlvE, AvtA | Transaminate α-keto acids to α-amino acids | E. coli |
Chain-elongating synthases | FabF, FabH | Catalyze malonyl-CoA-dependent acyl chain extension | E. coli |
Feedback-resistant kinases | LysCfbr | Increase oxaloacetate pool | C. glutamicum |
Challenges include low endogenous transaminase activity toward C9 substrates and competition with native fatty acid degradation (β-oxidation). Co-expression of keto acid reductoisomerases (e.g., KARI) improves flux toward α-keto acid precursors [7].
Genetic code expansion (GCE) enables site-specific incorporation of 2-aminononanoic acid into proteins, bypassing cellular toxicity and misactivation issues:
Table 2: Genetic Engineering Outcomes for 2-Aminononanoic Acid Incorporation
Strategy | Host System | Incorporation Efficiency | Key Modifications |
---|---|---|---|
PylRS/tRNAPyl | E. coli | 74–82% | PylRS-Y306A/L309A; ΔRF1 |
PylRS/tRNAPyl | HEK293T cells | 41–58% | eRF1-E55D; tRNAPylM15 |
Providencia FadM expression | E. coli | 5.4 g/L methyl ketones* | Fed-batch with dodecane overlay |
*Indirect yield via β-keto acid decarboxylation [7].
Limitations include proteolytic instability of 2-aminononanoic acid-containing peptides and reduced translational processivity due to ribosomal stalling. Fusion with solubility-enhancing tags (e.g., SUMO) mitigates these effects [8].
Metabolic flux analysis (MFA) quantifies carbon trafficking toward 2-aminononanoic acid biosynthesis, identifying bottlenecks in engineered strains:
Table 3: Flux Distributions in 2-Aminononanoic Acid Precursor Pathways
Metabolic Node | Flux (mmol/gDCW/h) | Engineering Intervention | Effect on C9 Yield |
---|---|---|---|
PEP → Oxaloacetate | 8.2 ± 0.9 (wild-type) | ppc overexpression | +210% α-keto acids |
Pyruvate → Acetyl-CoA | 12.5 ± 1.3 (wild-type) | pflB/ldhA deletion | +150% malonyl-CoA |
β-oxidation cycle | 4.7 ± 0.6 (induced) | fadE knockout | -90% C9 degradation |
Flux constraints arise from NADPH imbalance during fatty acid elongation and acetyl-CoA carboxylase (Acc) inhibition. Co-expression of NADH-dependent FabG from Acholeplasma laidlawii corrects cofactor imbalances, increasing C9 precursor titers by 3.2-fold [7]. Future work requires integrating machine learning with multi-omics data to predict flux bottlenecks in de novo pathways [4].
All compound names cited: 2-Aminononanoic acid, norleucine, norvaline, oxaloacetate, aspartate, α-keto acids, phosphoenolpyruvate, acetyl-CoA, malonyl-CoA.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3